molecular formula C4H2F8O2 B12665073 Ethane, 1,2-bis(difluoromethoxy)-1,1,2,2-tetrafluoro- CAS No. 188690-78-0

Ethane, 1,2-bis(difluoromethoxy)-1,1,2,2-tetrafluoro-

Cat. No.: B12665073
CAS No.: 188690-78-0
M. Wt: 234.04 g/mol
InChI Key: YLKPVUPQPLZCQV-UHFFFAOYSA-N
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Description

Ethane, 1,2-bis(difluoromethoxy)-1,1,2,2-tetrafluoro- is a fluorinated organic compound with the molecular formula C4H6F4O2 It is characterized by the presence of multiple fluorine atoms and difluoromethoxy groups attached to an ethane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethane, 1,2-bis(difluoromethoxy)-1,1,2,2-tetrafluoro- typically involves the reaction of ethane derivatives with difluoromethoxy reagents under controlled conditions. One common method includes the use of difluoromethoxy chloride in the presence of a base to facilitate the substitution reaction. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and to scale up the production. The use of catalysts and optimized reaction parameters can enhance the efficiency and yield of the process. Purification steps such as distillation and recrystallization are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethane, 1,2-bis(difluoromethoxy)-1,1,2,2-tetrafluoro- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding fluorinated alcohols or acids.

    Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the difluoromethoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Halides, amines, and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carboxylic acids, while substitution reactions can produce a variety of fluorinated derivatives.

Scientific Research Applications

Ethane, 1,2-bis(difluoromethoxy)-1,1,2,2-tetrafluoro- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a fluorinated probe in biological systems.

    Medicine: Explored for its potential use in drug development due to its unique fluorinated structure.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced properties such as increased stability and resistance to degradation.

Mechanism of Action

The mechanism of action of Ethane, 1,2-bis(difluoromethoxy)-1,1,2,2-tetrafluoro- involves its interaction with molecular targets through its fluorinated groups. These interactions can affect the compound’s reactivity and binding affinity to various substrates. The presence of multiple fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, making it a valuable candidate for various applications.

Comparison with Similar Compounds

Similar Compounds

    Ethane, 1,2-bis(difluoromethoxy): Similar structure but lacks the tetrafluoro- substitution.

    Ethane, 1,2-bis(trifluoromethoxy): Contains trifluoromethoxy groups instead of difluoromethoxy.

    Ethane, 1,2-bis(2,2,2-trifluoroethoxy): Another fluorinated derivative with different substituents.

Uniqueness

Ethane, 1,2-bis(difluoromethoxy)-1,1,2,2-tetrafluoro- is unique due to its combination of difluoromethoxy and tetrafluoro- groups, which impart distinct chemical and physical properties. This makes it particularly useful in applications requiring high stability and specific reactivity profiles.

Properties

CAS No.

188690-78-0

Molecular Formula

C4H2F8O2

Molecular Weight

234.04 g/mol

IUPAC Name

1,2-bis(difluoromethoxy)-1,1,2,2-tetrafluoroethane

InChI

InChI=1S/C4H2F8O2/c5-1(6)13-3(9,10)4(11,12)14-2(7)8/h1-2H

InChI Key

YLKPVUPQPLZCQV-UHFFFAOYSA-N

Canonical SMILES

C(OC(C(OC(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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